3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-ethyloxetan-3-yl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-8(5-11-6-8)4-3-7(9)10/h2,5-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJAVQOUEOXINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Installation of the Prop-2-ynoic Acid Moiety
Coupling Strategies for Oxetane-Alkyne Linkage
The formation of the carbon-carbon bond between the 3-position of the 3-ethyloxetane ring and the prop-2-ynoic acid moiety is a key synthetic challenge. A prominent and effective strategy for creating such a linkage is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and its principles can be extended to alkyl halides under appropriate conditions. wikipedia.org
A plausible synthetic route involves the coupling of a 3-halo-3-ethyloxetane precursor with a suitable three-carbon terminal alkyne building block. For instance, 3-iodo-3-ethyloxetane would serve as an effective electrophile. The terminal alkyne partner could be propargyl alcohol. The reaction is typically performed in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (TEA) or diethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgbeilstein-journals.org
Following the successful coupling to form 3-(3-ethyloxetan-3-yl)prop-2-yn-1-ol, a subsequent oxidation step would be required to convert the terminal alcohol into the desired carboxylic acid. Standard oxidation reagents for primary alcohols, such as Jones reagent (CrO₃/H₂SO₄) or a two-step Swern or Dess-Martin periodinane oxidation followed by treatment with sodium chlorite (B76162) (NaClO₂), would yield the final product, 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid.
Table 1: Proposed Sonogashira Coupling Reaction
| Oxetane (B1205548) Precursor | Alkyne Partner | Catalyst/Base | Intermediate Product |
|---|
Derivatization and Functional Group Interconversions of this compound
The title compound possesses two primary reactive sites for further chemical modification: the carboxylic acid group and the alkyne moiety. These functional groups allow for a diverse range of derivatization reactions.
Esterification Reactions for Prop-2-ynoate Derivatives
The carboxylic acid functional group can be readily converted to a variety of ester derivatives. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.net The reaction is typically heated to drive the equilibrium towards the formation of the ester product. researchgate.net This method is versatile and can be used with a wide range of primary and secondary alcohols.
Table 2: Representative Esterification Reactions
| Alcohol Reactant | Product Name |
|---|---|
| Methanol | Methyl 3-(3-ethyloxetan-3-yl)prop-2-ynoate |
| Ethanol | Ethyl 3-(3-ethyloxetan-3-yl)prop-2-ynoate |
| Isopropanol | Isopropyl 3-(3-ethyloxetan-3-yl)prop-2-ynoate |
Nucleophilic Additions to the Alkyne Moiety (e.g., Amines, Thiols)
The electron-withdrawing nature of the adjacent carboxylate group activates the alkyne in this compound (or its ester derivatives) for nucleophilic conjugate addition, also known as a Michael addition. researchgate.net Soft nucleophiles such as amines and thiols can add across the triple bond.
The addition of thiols (thiol-yne reaction), often catalyzed by a base, proceeds via a thiolate anion which attacks one of the alkyne carbons. nih.gov This typically results in the formation of a vinyl sulfide. Similarly, primary or secondary amines can undergo an amino-yne reaction to yield enamine products. researchgate.net The stereoselectivity of the addition (cis vs. trans) can often be controlled by the reaction conditions.
Table 3: Nucleophilic Addition Products
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Thiol | Ethanethiol | Vinyl sulfide |
| Primary Amine | Aniline | Enamine |
Click Chemistry Applications (e.g., Azide-Alkyne Cycloadditions)
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The reaction involves treating the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov This methodology is known for its high yields, mild reaction conditions, and broad functional group tolerance. nih.gov
Table 4: Examples of CuAAC Click Chemistry Reactions
| Azide Reactant | Product |
|---|---|
| Benzyl azide | 3-(3-Ethyloxetan-3-yl)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)propanoic acid |
| Azidoacetic acid | 3-(3-Ethyloxetan-3-yl)-1-(1-(carboxymethyl)-1H-1,2,3-triazol-4-yl)propanoic acid |
Carboxylic Acid Reactions (e.g., Amidation, Reduction)
Beyond esterification, the carboxylic acid group can undergo several other important transformations.
Amidation: The direct conversion of a carboxylic acid to an amide by reaction with an amine is often challenging because the basic amine can deprotonate the acid to form an unreactive carboxylate salt. researchgate.net To facilitate this reaction, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used. researchgate.net The carboxylic acid first reacts with DCC to form a highly reactive intermediate, which is then readily attacked by the amine to form the corresponding amide. researchgate.net This is a fundamental reaction in peptide synthesis. researchgate.net
Table 5: Amidation Reaction Examples
| Amine Reactant | Coupling Agent | Product Name |
|---|---|---|
| Ammonia | DCC | 3-(3-Ethyloxetan-3-yl)prop-2-ynamide |
| Propylamine | DCC | N-Propyl-3-(3-ethyloxetan-3-yl)prop-2-ynamide |
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reaction involves a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, leading to an aldehyde intermediate that is immediately further reduced to the primary alcohol. researchgate.net This process would convert this compound back to 3-(3-ethyloxetan-3-yl)prop-2-yn-1-ol, the intermediate proposed in the synthetic pathway.
Table 6: Reduction of the Carboxylic Acid
| Reducing Agent | Product Name |
|---|
Chemical Reactivity and Mechanistic Investigations
Ring-Opening Polymerization Mechanisms of the Oxetane (B1205548) Ring
The reactivity of the oxetane ring is largely driven by its significant ring strain, calculated to be approximately 107 kJ/mol. toagosei.co.jp This inherent energy, coupled with the basicity of the ether oxygen, makes the ring susceptible to opening, particularly under cationic conditions. toagosei.co.jp Three key factors govern the reactivity of cyclic ethers in cationic ring-opening polymerization (CROP): basicity, ring strain, and steric factors. toagosei.co.jp
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) is the principal method for polymerizing oxetanes. The process is initiated by strong Brønsted or Lewis acids, which protonate or coordinate to the oxygen atom of the oxetane ring, forming an oxonium ion. researchgate.net For a 3,3-disubstituted oxetane like 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid, this initial step results in a tertiary oxonium ion.
The polymerization proceeds via an active chain end mechanism, where the propagation step involves the nucleophilic attack of a monomer's oxygen atom on the electrophilic carbon of the active oxonium ion at the end of the growing polymer chain. ecust.edu.cn This attack opens the ring and regenerates the active site. The basicity of the oxetane's heterocyclic oxygen (pKa ≈ 2.02) is considerably greater than that of epoxides (pKa ≈ 3.7), which suggests a lower activation energy for the propagation step and enhances reactivity. toagosei.co.jpresearchgate.net However, the polymerization of 3,3-disubstituted oxetanes can be complex, as the initially formed secondary oxonium ions can rapidly convert to more stable cyclic tertiary oxonium species, which may persist and influence the reaction kinetics. tandfonline.com
Photoinitiated Polymerization Kinetics
Photoinitiated cationic polymerization offers spatial and temporal control over the CROP of oxetanes. This technique employs photoinitiators, such as diaryliodonium salts, which generate a strong Brønsted acid upon exposure to UV radiation. tandfonline.comradtech.org This photogenerated acid then initiates the polymerization as described above.
A characteristic feature of the photoinitiated cationic polymerization of 3,3-disubstituted oxetanes is the presence of a significant induction period. researchgate.nettandfonline.com This unproductive period is then followed by a very rapid, often thermally accelerated, polymerization phase. toagosei.co.jptandfonline.com During the induction period, the concentration of active species builds up. If irradiation is stopped before the end of this period, the monomer-initiator mixture can remain stable with no significant polymerization occurring until heat is applied, which then triggers a rapid frontal polymerization. tandfonline.com This kinetic behavior is attributed to the formation of the relatively stable tertiary oxonium ions that are characteristic of 3,3-disubstituted oxetanes. researchgate.nettandfonline.com
| Kinetic Feature | Description | Governing Factors |
|---|---|---|
| Induction Period | An initial phase with little to no monomer conversion. | - Rate of photoinitiator decomposition
|
| Rapid Propagation | A subsequent phase of fast, thermally accelerated polymerization. tandfonline.com | - High ring strain (driving force) toagosei.co.jp |
| Frontal Polymerization | A self-propagating reaction front triggered by localized heat after initial irradiation. tandfonline.com | - Heat released during exothermic polymerization
|
Influence of Steric Hindrance and Rigidity from the Oxetane Ring
The structure of the this compound monomer, with both an ethyl group and a prop-2-ynoic acid group attached to the same carbon (C3), introduces significant steric hindrance around the oxetane ring. uni-muenchen.de This steric crowding has a profound impact on polymerization.
Steric Inhibition: The bulky substituents at the C3 position can physically impede the approach of an incoming monomer to the active center of the growing polymer chain, potentially slowing the rate of propagation. uni-muenchen.deutexas.edu
Ring Conformation: Substituents on the oxetane ring cause it to adopt a more puckered conformation to minimize unfavorable eclipsing interactions. acs.org This inherent rigidity can influence the monomer's reactivity and the properties of the resulting polymer.
Polymer Properties: The presence of these side groups prevents the close packing of polymer chains, influencing the material properties of the final polyether, such as its glass transition temperature and solubility.
While the ring strain provides a thermodynamic driving force for polymerization, the steric hindrance introduces a kinetic barrier that must be overcome. toagosei.co.jpuni-muenchen.de
Reactivity of the Terminal Alkyne
The terminal alkyne group in this compound is an electron-deficient "activated" alkyne due to the adjacent carboxylic acid. This structure is a versatile handle for a wide range of chemical transformations, independent of the oxetane ring's reactivity.
Transition Metal-Catalyzed Alkyne Transformations
Transition metal complexes are highly effective catalysts for activating and transforming alkynes. wikipedia.org These reactions typically involve the coordination of the alkyne to the metal center, which alters its reactivity and enables the formation of new bonds. wikipedia.orgrsc.org
Common transformations include:
Coupling Reactions: The terminal C-H bond is acidic and can be deprotonated to form metal acetylides, which are key intermediates in coupling reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings to form new C-C bonds. nih.gov
Annulations: Transition metals such as palladium, rhodium, and ruthenium can catalyze the annulation of alkynes with various partners to construct complex heterocyclic or carbocyclic structures. rsc.org
Carbonylations: In the presence of carbon monoxide and a suitable catalyst, the alkyne can undergo carbonylation reactions to produce α,β-unsaturated carbonyl compounds. researchgate.net
Hydration/Carboxylation: Gold and other metals can catalyze the addition of water or carboxylic acids across the triple bond. mdpi.com Intramolecular addition of the molecule's own carboxylic acid group, catalyzed by a gold(I) complex, could lead to the regioselective formation of a seven-membered ring lactone. mdpi.com
| Reaction Type | Catalyst Example | Potential Product Type |
|---|---|---|
| Coupling (e.g., Sonogashira) | Palladium/Copper | Disubstituted Alkynes |
| Annulation | Rhodium, Ruthenium rsc.org | Heterocycles, Carbocycles |
| Intramolecular Cyclization | Gold(I) mdpi.com | Lactones |
| Dimerization | Palladium | 1,3-Enynes nih.gov |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The carbon-carbon triple bond can participate as a 2π-electron component in various cycloaddition reactions to form ring structures. researchgate.net
[4+2] Cycloaddition (Diels-Alder Reaction): Alkynes can act as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. While generally less reactive than corresponding alkenes, the reactivity of the alkyne in this compound is enhanced by the electron-withdrawing carboxylic acid group.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is a highly important class of reactions for alkynes. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which reacts the terminal alkyne with an organic azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole ring. libretexts.org Other 1,3-dipoles, such as nitrile oxides and nitrones, can also be used.
Other Cycloadditions: Transition metals can also mediate higher-order cycloadditions, such as [5+2] and [3+2+2] reactions, which provide routes to seven-membered rings and other complex architectures. researchgate.net
The dual functionality of this compound allows for orthogonal chemical strategies. For instance, the alkyne could first be modified using a cycloaddition reaction, and the resulting product could then be polymerized through the oxetane ring, or vice versa. This enables the synthesis of complex polymer architectures with tailored functionalities.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is centered around the acidic proton and the electrophilic nature of the carbonyl carbon.
In the presence of an acid catalyst, the carboxylic acid functionality of this compound is expected to participate in several characteristic reactions. A primary example is Fischer esterification. When heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the carboxylic acid can be converted into its corresponding ester.
It is important to consider the stability of the oxetane ring under these conditions. While the carboxylic acid group itself is compatible with the oxetane core, the use of strong acids, particularly at elevated temperatures required for esterification, could potentially lead to the ring-opening of the strained four-membered ether. Some studies on other oxetane-carboxylic acids have noted that these molecules can be unstable and may isomerize into lactones upon heating or in the presence of acid. acs.orgic.ac.uk This suggests a potential competing intramolecular reaction where the carboxylic acid attacks the protonated oxetane ring.
Table 1: Potential Acid-Catalyzed Reactions of the Carboxylic Acid Functionality
| Reaction Type | Reagents | Expected Product | Potential Side Reactions |
| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid (e.g., H₂SO₄) | Methyl 3-(3-ethyloxetan-3-yl)prop-2-ynoate | Oxetane ring-opening, Isomerization to lactone |
| Intramolecular Cyclization | Strong Acid (e.g., H₂SO₄), Heat | Lactone formation via ring-opening | Polymerization |
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester.
Under basic conditions, the carboxylic acid functionality of this compound will readily undergo deprotonation to form a carboxylate salt. This is a standard acid-base reaction.
The resulting carboxylate anion is a good nucleophile and can participate in reactions such as esterification with alkyl halides. This method avoids the use of strong acids and is therefore less likely to induce the ring-opening of the oxetane moiety. The reaction proceeds via an SN2 mechanism, where the carboxylate ion displaces a halide from an alkyl halide to form the ester.
Table 2: Base-Catalyzed Reactions of the Carboxylic Acid Functionality
| Reaction Type | Reagents | Expected Product |
| Salt Formation | Base (e.g., NaOH, K₂CO₃) | Sodium or Potassium 3-(3-ethyloxetan-3-yl)prop-2-ynoate |
| Esterification | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., CH₃I) | Methyl 3-(3-ethyloxetan-3-yl)prop-2-ynoate |
Advanced Materials Science Applications
Role in Photoresist Compositions
Lithographic Performance and Patterning Capabilities:The lithographic performance and patterning capabilities of this compound are undocumented.
Therefore, this article cannot be generated as requested due to the absence of any research or application data for "3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid."
Development of Radiation-Curable Inks
Information regarding the use of this compound in the formulation of radiation-curable inks is not available in the reviewed scientific literature.
There is no available data on the selection of this compound as a monomer in radiation-curable ink formulations.
The curing behavior of this compound under radiation exposure has not been documented in the accessible scientific research.
Applications in Medicinal Chemistry and Chemical Biology As a Molecular Scaffold
Utility as a Building Block for Complex Molecule Synthesis
The synthesis of 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid leverages the reactivity of 3,3-disubstituted oxetanes, which are noted for their enhanced stability compared to other substitution patterns. researchgate.net A plausible synthetic route commences with the commercially available oxetan-3-one. The initial step involves a Grignard reaction with ethylmagnesium bromide to introduce the ethyl group at the 3-position, forming the tertiary alcohol, 3-ethyl-3-hydroxyoxetane. Subsequent reaction with an ethynylating agent, such as ethynylmagnesium bromide, would yield the key intermediate, 3-ethyl-3-ethynyloxetane. nih.gov The final step to obtain the target carboxylic acid is the carboxylation of the terminal alkyne. This can be achieved through various methods, including the use of carbon dioxide with a suitable base like cesium carbonate, or via metal-catalyzed carboxylation reactions. researchgate.netnih.govresearchgate.net
The resulting molecule, this compound, is a bifunctional building block. The propiolic acid moiety offers a reactive handle for a variety of chemical transformations, including esterification, amidation, and addition reactions. researchgate.netacs.org The terminal alkyne also serves as a versatile functional group for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. organic-chemistry.orgwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the efficient linkage of the oxetane-alkyne scaffold to a wide range of aryl or vinyl halides, enabling the construction of complex molecular architectures. organic-chemistry.orgwikipedia.org
The 3,3-disubstituted oxetane (B1205548) core imparts several desirable properties to the resulting molecules. It can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility. researchgate.netsemanticscholar.org The rigid, three-dimensional nature of the oxetane ring can also influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity for biological targets. researchgate.net
Incorporation into Therapeutically Relevant Scaffolds
The unique structural and electronic features of this compound make it an attractive component for the design of novel therapeutic agents across various disease areas.
Design of Oxetane-Containing Tyrosine Kinase Inhibitors
Tyrosine kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. mdpi.comacs.org The design of potent and selective tyrosine kinase inhibitors (TKIs) is a major focus of modern oncology drug discovery. The incorporation of oxetane moieties into TKI scaffolds has been shown to improve their pharmacokinetic and pharmacodynamic properties. semanticscholar.orgorganic-chemistry.orgwikipedia.orgacs.org
For instance, the oxetane ring in the spleen tyrosine kinase (SYK) inhibitor, entospletinib, was introduced to enhance metabolic stability and solubility. organic-chemistry.org While specific examples detailing the direct incorporation of this compound into TKIs are not extensively documented, its structural motifs are highly relevant. The terminal alkyne can be utilized in Sonogashira coupling reactions to append the oxetane scaffold to various heterocyclic cores commonly found in TKIs. wikipedia.org This approach allows for the systematic exploration of the chemical space around the kinase active site. The oxetane group can occupy specific pockets within the ATP-binding site, potentially forming favorable interactions and improving inhibitor potency and selectivity. organic-chemistry.org
A hypothetical design strategy could involve coupling this compound (or a derivative) to a core TKI scaffold known to bind to a specific kinase. The resulting molecule would feature the oxetane group projecting into a region of the binding site where its polarity and three-dimensionality could be advantageous.
Below is an interactive data table showcasing examples of how oxetane incorporation has impacted the properties of kinase inhibitors.
| Compound/Scaffold | Modification | Observed Improvement | Therapeutic Target |
| Entospletinib | Introduction of an oxetane ring | Improved metabolic stability and solubility | Spleen Tyrosine Kinase (SYK) |
| GDC-0349 | Oxetane substituent on nitrogen | Reduced basicity (pKa), reduced hERG inhibition | mTOR Kinase |
| PF-06821497 | 3-methoxy-oxetane moiety | Increased brain penetration | Enhancer of Zeste Homologue 2 (EZH2) |
| Crenolanib | Oxetanyl derivative | Potent inhibition of FLT3 mutations | FMS-like tyrosine kinase 3 (FLT3) |
Exploration of Oxetane Derivatives in Other Therapeutic Areas
The application of oxetane-containing molecules extends beyond oncology. The ability of the oxetane motif to modulate physicochemical properties makes it a valuable tool in the design of drugs for a wide range of diseases. semanticscholar.orgnih.gov For example, the incorporation of oxetanes has been explored in the development of antivirals, anti-inflammatory agents, and central nervous system drugs. semanticscholar.org The versatility of this compound as a building block allows for its integration into diverse molecular frameworks targeting various biological pathways.
Preparation of Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating biological processes and for target identification and validation in drug discovery. researchgate.net The terminal alkyne of this compound serves as a "clickable" handle, making it highly suitable for the construction of chemical probes. chemrxiv.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a highly efficient and bioorthogonal ligation method that allows for the attachment of reporter tags, such as fluorophores or biotin, to the probe molecule. nih.govchemrxiv.org
A chemical probe based on this scaffold could be designed to bind to a specific protein of interest. After binding, the terminal alkyne would be available for reaction with an azide-functionalized reporter molecule. This would allow for the visualization, isolation, and identification of the target protein. The oxetane moiety in such a probe could contribute to improved cell permeability and reduced non-specific binding.
Enzymatic Synthesis of Related Building Blocks for Biomacromolecules
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, particularly lipases, are widely used for the synthesis of chiral building blocks and for the modification of complex molecules. nih.gov
Lipase-Catalyzed Esterification and Transesterification
Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters (esterification) and the exchange of ester groups (transesterification) in non-aqueous media. researchgate.netmdpi.com These enzymes are known for their broad substrate specificity and high enantioselectivity. nih.gov
While the direct lipase-catalyzed esterification of the sterically hindered this compound may present challenges due to the quaternary center adjacent to the carboxylic acid, lipases have been shown to act on sterically demanding substrates. The choice of lipase (B570770) and reaction conditions, such as the solvent and acyl donor, would be critical for achieving efficient conversion. nih.govmdpi.com
Alternatively, the corresponding alcohol, 3-(3-ethyloxetan-3-yl)prop-2-yn-1-ol, could be a substrate for lipase-catalyzed transesterification. In this process, a lipase would catalyze the transfer of an acyl group from an activated ester (e.g., a vinyl ester) to the propargylic alcohol. This approach could be used to synthesize various esters of the oxetane-containing alcohol. Furthermore, enzymatic kinetic resolution could be employed to separate enantiomers if a chiral center is present in the molecule. nih.govnih.gov Recent advances have demonstrated the use of halohydrin dehalogenases for the biocatalytic enantioselective formation and ring-opening of oxetanes, providing a pathway to chiral oxetane building blocks. researchgate.netnih.govresearchgate.net
The following table provides a summary of key enzymes and their applications in the synthesis of chiral building blocks.
| Enzyme Class | Reaction Type | Application |
| Lipase | Esterification, Transesterification, Hydrolysis | Kinetic resolution of racemic alcohols and carboxylic acids |
| Halohydrin Dehalogenase | Oxetane formation, Ring-opening | Enantioselective synthesis of chiral oxetanes and γ-substituted alcohols |
| Protease | Amide bond formation/hydrolysis | Peptide synthesis and modification |
Chemo-Enzymatic Strategies for Functionalized Oxetanes
The synthesis of structurally complex and stereochemically defined oxetanes, such as the scaffold of this compound, presents significant challenges for traditional organic synthesis. Chemo-enzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical reactions, have emerged as powerful alternatives for producing functionalized oxetanes with high purity and efficiency. researchgate.netresearchgate.net These methods leverage the remarkable stereo-, regio-, and chemoselectivity of enzymes to overcome hurdles associated with creating chiral centers and managing sensitive functional groups under mild reaction conditions. nih.gov
A prominent chemo-enzymatic approach is the kinetic resolution of racemic intermediates. nih.gov Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation or hydrolysis of racemic alcohols or esters that serve as precursors to chiral oxetanes. nih.govnih.gov For example, the enzymatic kinetic resolution (EKR) of racemic alcohols containing an oxetane moiety can be achieved through transesterification, where one enantiomer is selectively acylated, allowing for the separation of both the acylated product and the remaining unreacted alcohol enantiomer in high enantiomeric excess. nih.govnih.gov The efficiency of these resolutions is often high, as indicated by the enantiomeric ratio (E-value), which quantifies the enzyme's selectivity. Lipases such as Candida antarctica lipase B (CAL-B) have demonstrated excellent selectivity in resolving precursors for valuable chiral building blocks. nih.gov
| Enzyme | Substrate Type | Reaction Type | Selectivity (E-value) | Key Finding |
|---|---|---|---|---|
| Lipases (e.g., CAL-B, Pseudomonas cepacia) | Racemic oxetane precursors (alcohols/esters) | Kinetic Resolution (Acylation/Hydrolysis) | Often >100 | Effective separation of enantiomers, yielding chiral building blocks with high enantiomeric excess (>99% ee). nih.govnih.gov |
| Halohydrin Dehalogenases (HHDHs) | γ-haloalcohols | Intramolecular Cyclization (Dehalogenation) | >200 | Enantioselective formation of (R)- or (S)-oxetanes with exceptional stereoselectivity. nih.gov |
| Halohydrin Dehalogenases (HHDHs) | Racemic 3-substituted oxetanes | Kinetic Resolution (Ring-opening) | High | Produces chiral γ-substituted alcohols and leaves one enantiomer of the oxetane unreacted. researchgate.netnih.gov |
More recently, halohydrin dehalogenases (HHDHs) have been identified as highly effective biocatalysts for the asymmetric synthesis of chiral oxetanes. researchgate.net While traditionally used for epoxide transformations, engineered HHDHs have been successfully applied to catalyze both the enantioselective formation and ring-opening of oxetanes. researchgate.netnih.govresearchgate.net This dual capability provides a versatile biocatalytic platform.
In one strategy, HHDHs catalyze the intramolecular cyclization of prochiral or racemic γ-haloalcohols to produce enantioenriched oxetanes. nih.gov Through protein engineering, specific HHDH variants have been developed that can produce either the (R)- or (S)-enantiomer of a target oxetane with exceptional enantioselectivity (often >99% ee) and high catalytic activity. nih.gov
| Enzyme Variant | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Engineered HheC (M1-M3) | γ-haloalcohol | (R)- or (S)-Oxetane | Up to 49% | >99% | nih.gov |
| Engineered HheD8 | γ-haloalcohol | (R)- or (S)-Oxetane | Up to 49% | >99% | researchgate.net |
| Engineered HheC (M4-M5) | Racemic oxetane | γ-substituted alcohol | ~50% | >99% | nih.gov |
Alternatively, HHDHs can be used for the kinetic resolution of racemic 3-substituted oxetanes via enantioselective ring-opening. nih.gov In this process, the enzyme selectively catalyzes the ring-opening of one enantiomer with a nucleophile (e.g., azide (B81097), cyanide), yielding a chiral γ-substituted alcohol and leaving the unreacted oxetane enantiomer with high optical purity. researchgate.net These biocatalytic platforms have proven to be scalable and can be integrated into one-pot cascade systems, enhancing their synthetic utility for producing valuable chiral intermediates for medicinal chemistry. researchgate.netresearchgate.net
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment of 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid can be achieved.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the oxetane (B1205548) ring, and the carboxylic acid. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons of the oxetane ring are expected to appear as two distinct triplets, due to coupling with each other, in the region of 4.5-5.0 ppm. For the ethyl group, a quartet corresponding to the methylene (B1212753) protons (–CH₂) is expected around 1.5-2.0 ppm, coupled to the methyl protons (–CH₃), which should appear as a triplet around 0.9-1.2 ppm. A related compound, 3-ethyl-3-hydroxymethyloxetane, shows the hydroxyl proton at 3.74 ppm, which gives a reference for protons in a similar chemical environment. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Carboxylic Acid (–COOH) | 10.0 - 13.0 | Broad Singlet | - |
| Oxetane Ring (–CH₂–O–) | 4.5 - 5.0 | Triplet | ~6-8 |
| Oxetane Ring (–CH₂–C–) | 4.5 - 5.0 | Triplet | ~6-8 |
| Ethyl Group (–CH₂) | 1.5 - 2.0 | Quartet | ~7 |
| Ethyl Group (–CH₃) | 0.9 - 1.2 | Triplet | ~7 |
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 150-160 ppm. The two sp-hybridized carbons of the alkyne group will likely appear between 70 and 90 ppm. The quaternary carbon of the oxetane ring is predicted to be in the 35-45 ppm range, while the methylene carbons of the oxetane ring are expected around 75-85 ppm. The ethyl group carbons will have characteristic shifts, with the methylene carbon at approximately 25-35 ppm and the methyl carbon at 8-15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (–C=O) | 150 - 160 |
| Alkyne (–C≡C–) | 80 - 90 |
| Alkyne (–C≡C–) | 70 - 80 |
| Oxetane Ring (–O–CH₂–) | 75 - 85 |
| Oxetane Ring (Quaternary C) | 35 - 45 |
| Ethyl Group (–CH₂) | 25 - 35 |
| Ethyl Group (–CH₃) | 8 - 15 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. sdsu.edu We would expect to see a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. Additionally, the two sets of methylene protons on the oxetane ring would show a correlation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals for the ethyl group's methylene and methyl groups, as well as the methylene carbons of the oxetane ring, based on the already assigned proton signals.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. libretexts.org
The presence of the alkyne and carboxylic acid functional groups will give rise to characteristic bands in the IR and Raman spectra.
Alkyne (C≡C) Stretch: A weak to medium intensity band for the C≡C triple bond stretch is expected in the IR spectrum in the region of 2100-2260 cm⁻¹. orgchemboulder.com In the Raman spectrum, this stretching vibration typically gives a strong and sharp signal around 2100 cm⁻¹ for terminal alkynes and around 2200 cm⁻¹ for internal alkynes. researchgate.net
Carboxylic Acid (O-H) Stretch: A very broad and strong absorption band is characteristic for the O-H stretch of a hydrogen-bonded carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹ in the IR spectrum. orgchemboulder.comtutorchase.com
Carboxylic Acid (C=O) Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is expected in the IR spectrum between 1690 and 1760 cm⁻¹. orgchemboulder.com
Carboxylic Acid (C-O) Stretch and O-H Bend: The C-O stretching vibration is expected in the 1210-1320 cm⁻¹ region, and the O-H bending vibration appears in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions. orgchemboulder.com
Table 3: Predicted IR and Raman Active Vibrations for the Alkyne and Carboxylic Acid Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Carboxylic Acid | O–H stretch | 2500 - 3300 | Strong, Broad | Weak |
| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium | Strong |
| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong | Medium |
| Carboxylic Acid | C–O stretch | 1210 - 1320 | Medium | Weak |
| Carboxylic Acid | O–H bend | 1395 - 1440 | Medium | Weak |
The oxetane ring has characteristic vibrational modes, including ring puckering, stretching, and deformation. The C-O-C asymmetric and symmetric stretching vibrations of the oxetane ring are expected to appear in the fingerprint region of the IR spectrum. A study on the synchrotron-based infrared spectrum of oxetane identified the C-O asymmetric stretch (ν23) at 1008 cm⁻¹ and the C-C symmetric stretch (ν6) at 1033 cm⁻¹. umanitoba.ca The ring deformation fundamental (ν8) was also observed between 700 and 900 cm⁻¹. umanitoba.ca These vibrations are also expected to be Raman active.
Table 4: Predicted IR and Raman Active Vibrations for the Oxetane Ring
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Oxetane | C–O Asymmetric Stretch | ~1008 | Medium | Medium |
| Oxetane | C–C Symmetric Stretch | ~1033 | Medium | Medium |
| Oxetane | Ring Deformation | 700 - 900 | Medium | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique is crucial for confirming its molecular formula (C8H10O3) and for gaining insight into its structural stability through fragmentation analysis.
The molecular weight of this compound is calculated to be 154.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) of 154. While the molecular ion peak for carboxylic acids can sometimes be weak, its observation is the first step in confirming the compound's identity. youtube.com
The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for carboxylic acids and alkynes involve cleavages at bonds adjacent to functional groups. jove.comjove.com For this compound, several characteristic fragmentation patterns can be predicted.
One common fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH), resulting in a peak at [M-17]. libretexts.org Another is the loss of the entire carboxyl group (-COOH), leading to a peak at [M-45]. libretexts.org The cleavage of the bond between the oxetane ring and the prop-2-ynoic acid moiety is also a likely fragmentation pathway. This would result in fragments corresponding to the ethyl-oxetane cation and the prop-2-ynoic acid radical, or vice versa.
The presence of the alkyne group can lead to the formation of a resonance-stabilized propargyl cation. jove.com The fragmentation patterns are influenced by the relative stability of the resulting carbocations and neutral radicals.
Expected Mass Spectrometry Data:
| m/z | Proposed Fragment | Significance |
| 154 | [C8H10O3]+• | Molecular Ion (M+) |
| 137 | [M - OH]+ | Loss of hydroxyl radical |
| 109 | [M - COOH]+ | Loss of carboxyl group |
| 85 | [C5H9O]+ | Ethyl-oxetane fragment |
| 69 | [C3HO2]+ | Prop-2-ynoic acid fragment |
This interactive table presents predicted m/z values for key fragments of this compound.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its crystal system, space group, and the exact coordinates of each atom in the unit cell. This information reveals details about bond lengths, bond angles, and torsional angles within the molecule.
The data from an XRD analysis would also illuminate how molecules of this compound pack together in the crystal lattice. The nature and geometry of intermolecular interactions are critical in dictating the physical properties of the solid, such as melting point and solubility.
For carboxylic acids, hydrogen bonding is a dominant intermolecular force. libretexts.org It is highly probable that this compound molecules would form dimeric structures in the solid state, with two molecules linked by a pair of hydrogen bonds between their carboxylic acid groups. iucr.org This is a very common packing motif for carboxylic acids. iucr.org
Hypothetical Crystallographic Data:
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per Unit Cell (Z) | Integer value (e.g., 2, 4) |
| Dominant Intermolecular Interaction | Hydrogen bonding (Carboxylic acid dimer) |
This interactive table outlines the type of data that would be obtained from an X-ray diffraction study of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid, these calculations would provide a foundational understanding of its stability, reactivity, and intermolecular interaction potential.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen atom of the oxetane (B1205548) ring and the pi-system of the carbon-carbon triple bond. The LUMO, conversely, would likely be centered on the electron-deficient carbonyl carbon of the carboxylic acid and the sp-hybridized carbons of the alkyne, which are influenced by the electronegative oxygen atoms. The presence of the electron-withdrawing carboxylic acid and alkyne groups attached to the oxetane ring would likely result in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.
Hypothetical Frontier Molecular Orbital Data
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -7.2 | Indicates electron-donating capability, likely centered on the alkyne and oxetane oxygen. |
| LUMO Energy | -1.5 | Indicates electron-accepting capability, likely centered on the carboxylic acid group. |
| HOMO-LUMO Gap (ΔE) | 5.7 | Suggests moderate chemical stability and reactivity. |
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.
In a theoretical MEP map of this compound:
Negative Potential (Red/Yellow): Regions of high electron density would be concentrated around the oxygen atoms of the carboxylic acid and the oxetane ring. These sites are prone to attack by electrophiles.
Positive Potential (Blue): Regions of low electron density, or electron deficiency, would be found around the acidic proton of the carboxyl group and, to a lesser extent, the hydrogens on the ethyl group. These areas are susceptible to nucleophilic attack.
This charge distribution highlights the molecule's amphiphilic nature, with distinct regions for electrophilic and nucleophilic interactions.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular dynamics (MD) simulations could offer insights into the conformational flexibility and dynamic behavior of this compound in various environments (e.g., in a vacuum or in a solvent). The molecule possesses several rotatable bonds, specifically the C-C single bond connecting the oxetane ring to the propynoic acid moiety.
Prediction of Chemical Reactivity Descriptors
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
Hypothetical Chemical Reactivity Descriptors
| Descriptor | Calculated Value (eV) | Interpretation |
|---|---|---|
| Ionization Potential (I) | 7.2 | Moderate energy required to remove an electron. |
| Electron Affinity (A) | 1.5 | Positive value indicates energy is released upon accepting an electron. |
| Electronegativity (χ) | 4.35 | Indicates a moderate ability to attract electrons. |
| Chemical Hardness (η) | 2.85 | Corresponds to the moderate HOMO-LUMO gap, suggesting reasonable stability. |
| Chemical Softness (S) | 0.35 | Indicates a moderate reactivity profile. |
| Electrophilicity Index (ω) | 3.32 | Suggests a significant stabilization upon accepting electronic charge, making it a good electrophile. |
Theoretical Insights into Oxetane Ring Strain and Reactivity
The four-membered oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol. beilstein-journals.orgnih.gov This inherent strain is a primary driver of its chemical reactivity, particularly in ring-opening reactions. However, the stability of the oxetane ring is highly dependent on its substitution pattern. The 3,3-disubstituted pattern in the target molecule provides considerable steric hindrance around the ring's carbon atoms. nih.gov This steric shielding is known to increase the stability of the oxetane ring by blocking the trajectory of external nucleophiles that would otherwise attack the C-O σ* antibonding orbital, thus preventing ring-opening. nih.gov
Despite this increased stability, the oxetane ring remains susceptible to cleavage under harsh conditions, such as strong acidic or basic environments. nih.govchemrxiv.org The presence of the electron-withdrawing prop-2-ynoic acid group attached at the 3-position would further influence the electronic properties of the ring. This group would pull electron density away from the oxetane, potentially making the ring oxygen less basic and the ring carbons more electrophilic. This electronic effect, combined with the inherent ring strain, could facilitate ring-opening reactions initiated by potent nucleophiles under specific conditions. Theoretical calculations could precisely quantify the impact of the side chain on the bond strengths and activation energies for various ring-opening pathways.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
Future synthetic research will likely focus on developing more sustainable and environmentally benign methods for the production of 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid and its precursors. Traditional multi-step syntheses often rely on hazardous reagents and generate significant waste. Green chemistry approaches could mitigate these issues.
Key research avenues include:
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, could offer highly enantioselective pathways to chiral oxetane (B1205548) precursors. nih.govresearchgate.netresearchgate.net Lipases could be employed for the resolution of intermediates or the direct synthesis of related esters under mild conditions.
Flow Chemistry: Continuous flow synthesis can improve safety, efficiency, and scalability. A potential flow process could involve the catalyzed carboxylation of an appropriate alkynyl-oxetane precursor, minimizing reaction times and improving process control.
Atom-Economical Reactions: Investigating catalytic routes that maximize the incorporation of all atoms from the reactants into the final product is a core principle of green chemistry. For instance, exploring the direct carboxylation of a terminal alkyne on the oxetane core using CO2 as a C1 source would be a highly atom-economical approach. mdpi.com
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Potential Advantages | Key Challenges |
|---|---|---|
| Traditional Synthesis | Established methodologies | Use of stoichiometric, hazardous reagents; potentially low atom economy; solvent waste. |
| Biocatalytic Route | High enantioselectivity; mild reaction conditions; biodegradable catalysts. nih.gov | Enzyme discovery and engineering for substrate specificity; scalability of fermentation. |
| Flow Chemistry | Enhanced safety and control; improved yield and purity; potential for automation. | High initial setup cost; potential for channel clogging with solid byproducts. |
| Direct CO2 Carboxylation | Utilization of a renewable C1 feedstock; high atom economy. mdpi.com | Catalyst development for high efficiency and selectivity; managing gaseous reagents. |
Exploration of Novel Catalytic Reactions involving the Compound
The three distinct functional groups of this compound provide multiple handles for novel catalytic transformations, enabling the creation of complex molecular architectures.
Oxetane Ring-Opening: The strained four-membered ring can be selectively opened by various nucleophiles under Lewis acid or enzymatic catalysis. nih.gov This could lead to a range of γ-substituted alcohols, where the alkyne and carboxylic acid moieties remain for further functionalization.
Alkyne Transformations: The propargyl moiety is ripe for exploration. Gold- or ruthenium-catalyzed cycloisomerization could transform the molecule into functionalized lactones. nih.govmdpi.comrsc.org Its terminal alkyne nature makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for its conjugation to biomolecules, polymers, or surfaces. researchgate.net
Cascade Reactions: The proximity of the functional groups could enable powerful cascade reactions. For example, a metal-catalyzed reaction could initiate cyclization involving the carboxylic acid and the alkyne, leading to complex heterocyclic systems in a single step. rsc.orgmdpi.comresearchgate.net
Table 2: Potential Catalytic Transformations
| Functional Group | Catalytic Reaction | Potential Catalyst | Expected Product Class |
|---|---|---|---|
| Oxetane | Nucleophilic Ring-Opening | Lewis Acids (e.g., Sc(OTf)3), Biocatalysts nih.gov | Highly functionalized γ-hydroxy compounds |
| Alkyne | Cycloisomerization | Au(I), Ru(II) complexes mdpi.comrsc.org | Substituted enol-lactones |
| Alkyne | Azide-Alkyne Cycloaddition | Cu(I) salts | 1,2,3-Triazole derivatives |
| Carboxylic Acid/Alkyne | Intramolecular Hydroalkoxylation/Lactonization | Ag(I), Au(I) nih.gov | Fused bicyclic lactones |
Integration into Advanced Functional Materials beyond Traditional Resins
While oxetanes are known precursors for cationic ring-opening polymerization (ROP) to form polyethers, the unique structure of this compound allows for the creation of advanced functional materials with tailored properties. radtech.orgontosight.ai
Functional Polymers: ROP of the oxetane ring would produce a linear polyether with pendant prop-2-ynoic acid groups at regular intervals. These pendant groups could serve as sites for post-polymerization modification via click chemistry or other alkyne-specific reactions. The carboxylic acid groups could be used to modulate solubility, introduce pH-responsiveness, or act as coordination sites for metal ions.
Cross-Linked Networks: The alkyne functionality can participate in polymerization or cross-linking reactions, for example, through Glaser coupling or polymerization initiated by Rhodium catalysts. This could lead to the formation of rigid, conjugated polymer networks with potential applications in electronics or as porous materials.
Smart Coatings and Hydrogels: The combination of a hydrophobic backbone (polyether) and hydrophilic side chains (carboxylic acid) could lead to amphiphilic polymers capable of self-assembly. These could be used to create responsive hydrogels for biomedical applications or smart coatings that change their properties in response to environmental stimuli like pH.
Table 3: Potential Applications in Functional Materials
| Material Type | Key Structural Feature Utilized | Potential Application |
|---|---|---|
| Functionalized Polyethers | Oxetane (for ROP), Alkyne/Acid (for modification) | Drug delivery vehicles, smart coatings |
| Conjugated Polymer Networks | Alkyne (for cross-linking/polymerization) | Organic semiconductors, sensors |
| pH-Responsive Hydrogels | Carboxylic Acid (for hydrophilicity/pH trigger) | Controlled release systems, tissue engineering scaffolds |
Applications in Supramolecular Chemistry and Self-Assembly
The distinct structural elements of this compound make it an excellent building block for designing complex supramolecular assemblies. weizmann.ac.il
Hydrogen-Bonded Networks: The carboxylic acid group is a robust hydrogen-bond donor and acceptor, capable of forming well-defined dimers or extended one-, two-, or three-dimensional networks. The oxetane oxygen can also act as a hydrogen bond acceptor.
Coordination Polymers: Deprotonation of the carboxylic acid to the carboxylate allows it to act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The rigid alkyne spacer would control the geometry and porosity of such materials.
Self-Assembled Monolayers (SAMs): The molecule could be used to form SAMs on various surfaces. nih.gov For example, the carboxylic acid could anchor the molecule to metal oxide surfaces, creating a surface functionalized with oxetane and alkyne groups for further chemical modification.
Table 4: Supramolecular Assembly Potential
| Supramolecular Motif | Key Non-Covalent Interaction | Potential Resulting Structure |
|---|---|---|
| Carboxylic Acid Dimer | Hydrogen Bonding (O-H···O) | Discrete dimeric pairs in crystals or solutions |
| 1D Chain/2D Sheet | Hydrogen Bonding, Halogen Bonding | Crystalline co-formers, liquid crystals |
| Metal-Organic Framework | Metal-Carboxylate Coordination | Porous materials for gas storage or catalysis |
| Surface Monolayer | Acid-Surface Adsorption | Functionalized surfaces for sensors or electronics |
Computational Design of Derivatives with Tuned Reactivity or Biological Activity
Computational chemistry offers a powerful tool to predict and rationalize the properties of this compound and to design novel derivatives for specific applications.
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of the novel catalytic reactions proposed in section 8.2. semanticscholar.orgrsc.org This would allow for the rational selection of catalysts and optimization of reaction conditions.
Tuning Physicochemical Properties: In silico modification of the structure—for instance, by changing the alkyl substituent on the oxetane ring or adding substituents to the alkyne—can be used to predict changes in properties like solubility, lipophilicity (logP), and electronic character. This is particularly relevant in the context of medicinal chemistry, where oxetanes are valued for their ability to act as bioisosteres and improve metabolic stability. nih.gov
Virtual Screening and Docking: For applications in drug discovery, the compound and its virtual library of derivatives can be docked into the active sites of biological targets. The carboxylic acid, oxetane, and rigid linker are all features that can be exploited for specific binding interactions. Computational tools can help identify derivatives with enhanced binding affinity or selectivity for targets such as enzymes or receptors. dovepress.com
Table 5: Computational Chemistry Approaches
| Computational Method | Property to be Studied/Tuned | Proposed Structural Modification | Desired Outcome |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction transition states and pathways | N/A (studying the parent molecule) | Understanding reaction mechanisms, catalyst design |
| Quantitative Structure-Activity Relationship (QSAR) | Solubility, metabolic stability | Varying the R-group on the oxetane (e.g., CH3, CF3) | Optimized pharmacokinetic properties |
| Molecular Docking | Binding affinity to a specific protein target | Addition of pharmacophoric groups via the alkyne | Design of potent and selective bioactive agents |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalization of the oxetane ring followed by introduction of the propiolic acid moiety. For example, oxetane derivatives like (3-ethyloxetan-3-yl)methyl methacrylate ( ) are synthesized via alkylation or esterification reactions, which could be adapted by substituting the methacrylate group with a propiolic acid. Critical parameters include:
- Catalyst selection : Use of palladium or copper catalysts for alkyne coupling.
- Temperature control : Maintaining low temperatures (<0°C) during acid-sensitive steps.
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like oxidized or reduced derivatives .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to verify the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and propiolic acid (characteristic alkyne proton absence and carboxylic acid peak at ~170 ppm in ¹³C).
- IR spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
- Mass spectrometry : High-resolution MS to validate the molecular ion peak (C₉H₁₀O₃, theoretical m/z 166.06) .
Advanced Research Questions
Q. How does the oxetane ring influence the reactivity of the propiolic acid group in cross-coupling or cycloaddition reactions?
- Methodological Answer : The oxetane’s electron-donating nature can stabilize transition states in reactions like Huisgen cycloaddition. For example:
- Click chemistry : Use Cu(I) catalysts to enhance regioselectivity in azide-alkyne cycloadditions.
- Steric effects : The 3-ethyl group may hinder reactivity at the β-position, necessitating bulky ligands (e.g., TBTA) to improve yield.
- Computational modeling : DFT studies can predict orbital interactions between the oxetane and alkyne to guide catalyst design .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from:
- Stereochemical impurities : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- Solvent effects : Test activity in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to assess aggregation.
- Assay variability : Standardize cell-based assays with controls for membrane permeability (e.g., logP adjustments via ester prodrugs) .
Q. How can computational models predict the acid dissociation constant (pKa) of this compound, and what experimental validations are required?
- Methodological Answer :
- Software tools : Use COSMO-RS or MarvinSuite to simulate pKa. The oxetane’s strain may lower the pKa compared to linear ethers.
- Potentiometric titration : Validate predictions by titrating the compound in aqueous methanol (0.1 M KCl) with a glass electrode.
- Correlation analysis : Compare results with structurally similar acids (e.g., 3-(oxolan-3-yl)prop-2-ynoic acid, pKa ~2.8–3.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
